molecular formula C10H12O3 B12117422 2-(3-Hydroxy-5-methylphenyl)propanoic acid

2-(3-Hydroxy-5-methylphenyl)propanoic acid

Cat. No.: B12117422
M. Wt: 180.20 g/mol
InChI Key: DIJJQWSSWFYQRP-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-5-methylphenyl)propanoic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of propanoic acid, featuring a hydroxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 3-hydroxy-5-methylbenzene with propanoic anhydride, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(3-oxo-5-methylphenyl)propanoic acid.

    Reduction: Formation of 2-(3-hydroxy-5-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)propionic acid: Similar structure but with a methyl group in a different position.

    3-(2-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a hydroxy group.

    2-Methylpropanoic acid: Lacks the phenyl ring and hydroxy group.

Uniqueness

2-(3-Hydroxy-5-methylphenyl)propanoic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13)

InChI Key

DIJJQWSSWFYQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C(C)C(=O)O

Origin of Product

United States

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